beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl

Description

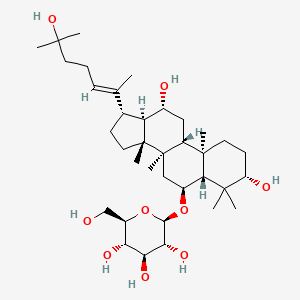

This compound is a dammarane-type triterpenoid glycoside characterized by:

- A tetracyclic dammarane backbone with hydroxyl groups at positions 3β, 6α, 12β, and 23.

- A trans-configured double bond at C20(22) (denoted as 20E).

- A β-D-glucopyranoside moiety attached to the 6α-hydroxyl group.

Dammarane triterpenoids are commonly found in Panax species (ginseng) and exhibit diverse bioactivities, including anti-inflammatory, anticancer, and neuroprotective effects . The structural uniqueness of this compound lies in its 25-hydroxyl group and 20(22)-en configuration, which differentiate it from related ginsenosides.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(10-9-13-32(2,3)43)20-11-15-35(7)26(20)21(38)16-24-34(6)14-12-25(39)33(4,5)30(34)22(17-36(24,35)8)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/b19-10+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,34-,35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPPUMWTJMNBCW-SZHHNJADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001141534 | |

| Record name | β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97744-96-2 | |

| Record name | β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97744-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silica Gel Column Chromatography

The n-butanol fraction undergoes primary purification via silica gel column chromatography. A gradient elution system (dichloromethane/methanol or ethyl acetate/methanol) separates compounds by polarity. For instance, a 390 g n-butanol extract was adsorbed onto silica gel and eluted with dichloromethane-methanol (10:1 to 1:1), yielding fractions enriched in dammarane saponins. This step reduces complexity by grouping structurally similar compounds.

Medium-Pressure Reverse-Phase Chromatography

Further purification employs octadecyl silica (ODS) medium-pressure liquid chromatography (MPLC). A methanol-water gradient (40–100% methanol) resolves saponins by hydrophobicity. In one protocol, ODS MPLC of a 15 g silica-purified fraction yielded two subfractions containing the target compound, identified via thin-layer chromatography (TLC).

Semi-Preparative HPLC

Final purification uses semi-preparative reverse-phase HPLC with a C18 column and isocratic elution (65% methanol-water). This step achieves >95% purity, with the target compound eluting at 22–24 minutes (flow rate: 3 mL/min). Collecting multiple HPLC runs and lyophilizing the pooled fractions yields pure saponin (12–15 mg per 100 g plant material).

Structural Elucidation and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s structure was confirmed using 1D and 2D NMR. Key signals include:

-

δH 3.17 ppm (1H, dd, J = 12.0, 4.8 Hz) : H-3β proton, indicating equatorial hydroxyl orientation.

-

δH 4.11 ppm (1H, ddd, J = 10.8, 10.8, 3.6 Hz) : H-6α, confirming glucopyranoside attachment.

-

δH 5.11 ppm (1H, t, J = 6.6 Hz) : H-22, characteristic of the Δ20(22)E double bond.

13C NMR data (Table 1) further corroborate the structure, with C-21 at δ 12.9–13.5 confirming the E-configuration of the Δ20(22) double bond.

Table 1: Key 13C NMR Assignments for (3β,6α,12β,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl β-D-Glucopyranoside

| Carbon Position | δC (ppm) | Assignment |

|---|---|---|

| C-3 | 79.9 | Oxygenated methine |

| C-6 | 80.9 | Glycosylation site |

| C-12 | 74.0 | Oxygenated methine |

| C-20 | 140.2 | Double bond (E-config) |

| C-22 | 124.9 | Double bond (E-config) |

| Glc-1′ | 105.6 | Anomeric carbon (β-linkage) |

High-Resolution Mass Spectrometry (HRMS)

HRMS ([M+Na]+) confirms the molecular formula C42H68O12Na (calc. 787.4556, found 787.4561), consistent with the proposed structure.

Comparative Analysis of Extraction Methodologies

Solvent Selection Impact

Methanol outperforms ethanol or aqueous ethanol in extracting saponins due to higher polarity, achieving 85–90% recovery versus 70–75% for ethanol. However, methanol increases co-extraction of chlorophylls, necessitating rigorous post-extraction partitioning.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions at various hydroxyl groups, leading to the formation of keto derivatives.

Reduction: : Selective reduction can modify specific hydroxyl groups to form corresponding alcohols.

Substitution: : Nucleophilic substitution reactions can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

Reduction: : Reagents like NaBH4 (Sodium borohydride) for selective reductions.

Substitution: : Nucleophiles such as alkoxides or thiolates under basic conditions.

Major Products

Oxidized ketones

Reduced alcohols

Substituted ethers and thioethers

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its multiple functional groups make it a versatile building block.

Biology

It is studied for its potential effects on cellular processes, including anti-inflammatory and antioxidant activities.

Medicine

Research explores its potential as a therapeutic agent in diseases such as cancer, diabetes, and cardiovascular conditions due to its bioactive properties.

Industry

In the food and cosmetics industries, this compound is used for its potential health benefits and functional properties, such as stabilizing emulsions.

Mechanism of Action

beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors involved in metabolic pathways. It modulates signaling pathways by binding to these targets, thus influencing gene expression, protein synthesis, and cellular responses.

Comparison with Similar Compounds

Structural Analogues in the Dammarane Family

Table 1: Structural and Functional Comparison of Dammarane Triterpenoids

Key Observations:

Hydroxylation Patterns: The target compound’s 25-hydroxyl group is rare among dammaranes, shared only with Ginsenoside A1 . This group may enhance membrane permeability or receptor binding.

Glycosylation Sites: The 6-O-glucoside in the target compound contrasts with the 3-O- or 20-O-glycosides in ginsenosides (e.g., Rc, protopanaxatriol derivatives). Glycosylation at 6α may reduce steric hindrance, improving solubility compared to 3-O-glycosides .

Double Bond Configurations: The 20(22)-en configuration distinguishes the target from compounds with saturated C20 (e.g., 20S-protopanaxatriol derivatives) or epoxy groups (e.g., Ginsenoside A1). This could influence oxidative stability and bioactivity .

Functional Implications of Structural Differences

- Bioavailability: The 6-O-glucoside may enhance water solubility compared to aglycones (e.g., protopanaxatriol), but less than multi-glycosylated analogs like ginsenoside Rc .

- Enzyme Interactions: The 20E double bond might hinder binding to enzymes preferring saturated or epoxidized substrates (e.g., cytochrome P450 enzymes involved in triterpenoid metabolism) .

- Antioxidant Potential: The 25-hydroxyl group could act as a radical scavenger, similar to phenolic glycosides in Picrorhiza scrophulariiflora .

Comparison with Non-Dammarane Glucopyranosides

Table 2: Non-Dammarane β-D-Glucopyranosides

Key Differences:

- Aglycone Diversity: Unlike dammaranes, phenolic/flavonoid glucosides exhibit distinct mechanisms, such as PDE-5 inhibition () or antioxidant effects via phenolic hydroxyls .

- Pharmacokinetics: Triterpenoid glycosides generally have lower bioavailability than smaller phenolic glycosides due to higher molecular weight and complexity .

Q & A

What methodologies are recommended for resolving stereochemical ambiguities in the glycosidic linkage of this compound?

Advanced Research Question

The stereochemistry of glycosidic bonds is critical for biological activity. To resolve ambiguities:

- Nuclear Magnetic Resonance (NMR) : Use 2D NMR techniques (e.g., NOESY, HSQC) to analyze through-space interactions and coupling constants (³JHH) between protons at the anomeric center and adjacent carbons .

- X-ray Crystallography : For definitive confirmation, crystallize the compound and compare bond angles and torsional parameters with known dammarane-type structures (e.g., Notoginsenosides) .

- Circular Dichroism (CD) : Monitor Cotton effects in the 190–220 nm range to correlate sugar configuration with optical activity .

How can researchers optimize the isolation of this compound from plant matrices with high purity?

Basic Research Question

Isolation requires multi-step chromatographic strategies:

- Extraction : Use 70% ethanol or methanol to solubilize polar glycosides, followed by defatting with hexane .

- Column Chromatography : Employ silica gel or reversed-phase C18 columns with gradient elution (e.g., water:acetonitrile) to separate glycosides based on hydrophobicity .

- HPLC-Purification : Use a preparative C18 column (5 µm, 250 × 20 mm) with UV detection at 203 nm for final purification. Purity can exceed 95% with retention times around 18–22 minutes .

What strategies address contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Advanced Research Question

Discrepancies often arise from solvent effects, impurities, or stereoisomers. Mitigation steps include:

- Cross-Validation : Compare data with structurally analogous compounds (e.g., Ginsenoside A1 or Notoginsenoside F) .

- Standardization : Use deuterated solvents (CD3OD or DMSO-d6) and internal standards (e.g., TMS) for consistent NMR referencing .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C42H72O14 for Ginsenoside A1) to rule out co-eluting impurities .

Which in vitro models are suitable for evaluating the bioactivity of this compound?

Advanced Research Question

Dammarane-type glycosides often exhibit anti-inflammatory or cytotoxic effects. Recommended assays:

- Anti-Cancer Activity : Use MTT assays on human cancer cell lines (e.g., HepG2 or A549) at concentrations of 10–100 µM, with IC50 calculations .

- Anti-Inflammatory Screening : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .

- Enzyme Inhibition : Test β-glucosidase inhibition using 4-nitrophenyl-β-D-glucopyranoside as a substrate, monitoring absorbance at 405 nm .

How can derivatives of this compound be synthesized to study structure-activity relationships (SAR)?

Advanced Research Question

Modify the aglycone or sugar moieties to probe SAR:

- Glycosylation : Use Koenigs-Knorr reactions with peracetylated glycosyl donors (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) and AgOTf as a promoter .

- Hydroxylation/Oxidation : Introduce hydroxyl groups at C-25 or oxidize the dammarane backbone with Jones reagent to study metabolic stability .

- Enzymatic Hydrolysis : Treat with β-glucosidase to cleave the glycosidic bond and assess aglycone activity .

What analytical techniques are critical for assessing batch-to-batch consistency in synthetic preparations?

Basic Research Question

Quality control requires multi-technique validation:

- HPLC-ELSD : Use an evaporative light scattering detector with a C18 column (5 µm, 4.6 × 250 mm) to quantify impurities (<2%) .

- Thin-Layer Chromatography (TLC) : Spot samples on silica plates and develop in CHCl3:MeOH:H2O (65:35:10) to visualize glycoside bands under UV (254 nm) .

- Melting Point Analysis : Compare observed values (e.g., 179–184°C for Notoginsenoside F) with literature data .

How can researchers differentiate this compound from isomeric or co-occurring dammarane glycosides?

Advanced Research Question

Isomeric differentiation requires orthogonal methods:

- LC-MS/MS : Monitor fragmentation patterns (e.g., m/z 325 for dammarane core ions) and retention time shifts .

- Enzymatic Digestion : Use specific β-glucosidases to cleave terminal glucose residues, followed by MS analysis of hydrolyzed products .

- Chiral Chromatography : Employ a Chiralpak IC column with heptane:isopropanol (85:15) to resolve enantiomers .

What computational tools predict the pharmacokinetic properties of this compound?

Advanced Research Question

Leverage in silico modeling for ADMET profiling:

- SwissADME : Predict logP (e.g., ~3.5 for Ginsenoside A1), solubility, and blood-brain barrier permeability based on molecular descriptors .

- Molecular Docking : Simulate interactions with targets like NF-κB or COX-2 using AutoDock Vina .

- Metabolic Stability : Use the ACD/Percepta Platform to identify potential cytochrome P450 oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.